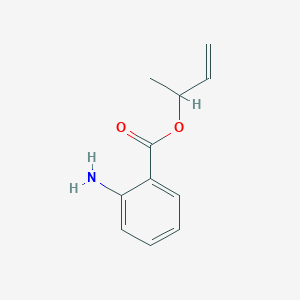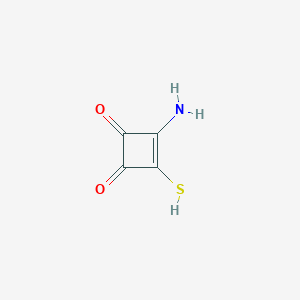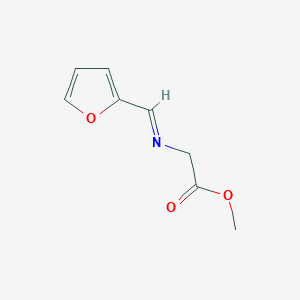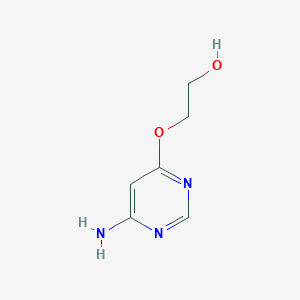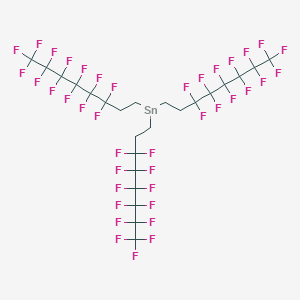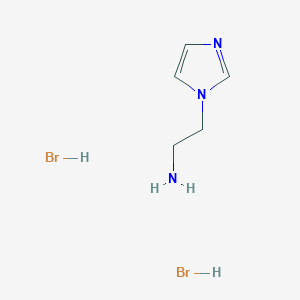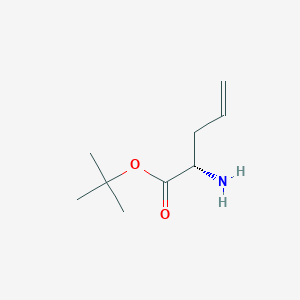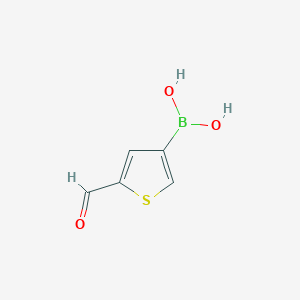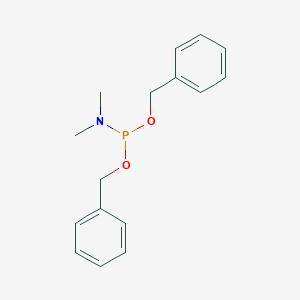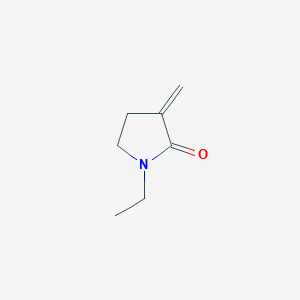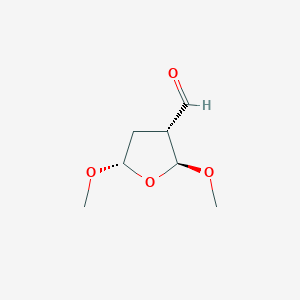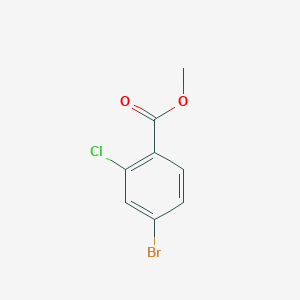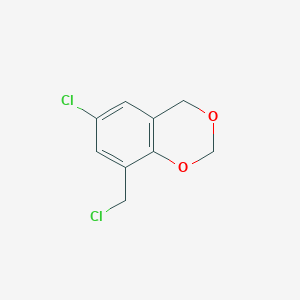
6-(2,2,2-Trifluoroethoxy)nicotinic acid
概要
説明
Synthesis Analysis
Efficient synthesis methods for nicotinic acid derivatives, including the use of fluorinated precursors to develop pyridyl compounds, are crucial. For instance, novel routes for 2-trifluoromethyl-nicotinic acid derivatives have been developed, serving as key intermediates in the production of certain inhibitors (Kiss, Ferreira, & Learmonth, 2008). Additionally, the synthesis and crystal structures of various nicotinic acid complexes highlight the diverse approaches for constructing these compounds, offering insights into potential synthesis pathways for 6-(2,2,2-Trifluoroethoxy)nicotinic acid (Goher, Mautner, Mak, & Abu-Youssef, 2003).
Molecular Structure Analysis
The characterization of nicotinic acid derivatives often involves various spectroscopic techniques. For example, the synthesis, characterization, and theoretical study of a specific nicotinic acid hydrazide molecule involved NMR, FT-IR, and X-ray diffraction, providing detailed molecular geometry and electronic properties (Dege et al., 2014).
Chemical Reactions and Properties
Understanding the chemical reactions and properties of nicotinic acid derivatives is essential for their practical applications. For instance, the synthesis of chloro-di-phenyltin(IV) complexes with nicotinic acid derivatives demonstrates their potential reactivity and application in catalysis (Xanthopoulou et al., 2006).
Physical Properties Analysis
The physical properties of nicotinic acid derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Investigations into the polymorphic forms of nicotinic acid derivatives, utilizing infrared, ultraviolet spectra, and X-ray powder diffraction patterns, provide insights into their physical characteristics (Takasuka, Nakai, & Shiro, 1982).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds and stability under various conditions, are crucial for the application of nicotinic acid derivatives. For example, the bioelectrochemically accelerated microbial conversion of nicotinic acid to its hydroxylated form showcases the potential for enzymatic and microbial transformations (Torimura et al., 1998).
科学的研究の応用
-
Medicinal Chemistry and Biochemistry
- Nicotinic acid and its analogues are potential inhibitors of the enzyme carbonic anhydrase III (CAIII) .
- CAIII is an emerging pharmacological target for the management of dyslipidemia and cancer progression .
- Inhibition of CAIII can be regarded as a promising drug target for the management of hyperlipidemia .
- CAIII is also involved in certain cancerous diseases such as acute myeloid leukemia and liver carcinoma .
- Overexpression of CAIII increases the resistance to anti-cancer medication such as paclitaxel .
- Inhibition of CAIII can lead to H2O2-induced apoptosis .
- These activities suggest a potential therapeutic role of CAIII inhibitors in combination therapy with some anticancer medication .
-
Methods of Application or Experimental Procedures
- The activity of 6-substituted nicotinic acid analogs against carbonic anhydrase III was studied using a size-exclusion chromatography .
- The appearance of concentration-dependent vacancy peak was indicative of binding with CAIII .
- Chromatographic and docking studies revealed that the carboxylic acid of ligand is essential for binding via coordinate bond formation with Zn +2 ion in the enzyme active site .
-
Results or Outcomes
- The presence of a hydrophobic group, containing a hydrogen bond acceptor, at position 6 of the pyridine improves activity, e.g., 6- (hexyloxy) pyridine-3-carboxylic acid (Ki = 41.6 µM) .
- Utilizing the weak esterase activity of CAIII, the inhibitory mode of 6-substituted nicotinic acid was confirmed .
Safety And Hazards
The compound is classified as a skin sensitizer (Category 1) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)4-15-6-2-1-5(3-12-6)7(13)14/h1-3H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOOLXWQKURRPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381725 | |
| Record name | 6-(2,2,2-trifluoroethoxy)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727470 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-(2,2,2-Trifluoroethoxy)nicotinic acid | |
CAS RN |
175204-90-7 | |
| Record name | 6-(2,2,2-trifluoroethoxy)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B67288.png)
